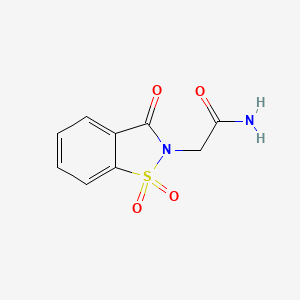

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

CAS No.: 30763-03-2

Cat. No.: VC3822402

Molecular Formula: C9H8N2O4S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30763-03-2 |

|---|---|

| Molecular Formula | C9H8N2O4S |

| Molecular Weight | 240.24 g/mol |

| IUPAC Name | 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C9H8N2O4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2,(H2,10,12) |

| Standard InChI Key | NYFAVHAAOOLHRQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N |

Introduction

Chemical Structure and Nomenclature

The IUPAC name of this compound is 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, with the molecular formula C₉H₈N₂O₄S and a molecular weight of 240.24 g/mol. Its structure consists of a benzothiazole ring system fused with a sulfonamide group (1,1,3-trioxo configuration) and an acetamide side chain. Key structural features include:

-

Benzothiazole core: A bicyclic system containing sulfur and nitrogen atoms.

-

Sulfonamide group: The 1,1,3-trioxo modification introduces two sulfonyl oxygen atoms and a ketone group.

-

Acetamide substituent: A secondary amide linked to the benzothiazole nitrogen.

The InChI Key (NYFAVHAAOOLHRQ-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)S(=O)(=O)N(C2=O)CC(=O)N) provide unambiguous identifiers for this compound.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the condensation of 2-aminobenzenesulfonamide with acetic anhydride under reflux conditions . The reaction proceeds via intermediate formation of a sulfonamide-acetic acid derivative, followed by cyclization to form the benzothiazole ring. Key steps include:

-

Acylation: Reaction of 2-aminobenzenesulfonamide with acetic anhydride to form N-(2-sulfamoylphenyl)acetamide.

-

Oxidation: Treatment with an oxidizing agent (e.g., sodium hypochlorite) to introduce the trioxo group .

-

Cyclization: Acid-catalyzed intramolecular cyclization to yield the final product.

Industrial-Scale Optimization

Patent literature describes continuous flow processes to enhance yield and purity . For example, a 2016 patent (WO2017115137A1) outlines a method using sodium hypochlorite as an oxidizing agent, achieving conversions exceeding 90% under optimized conditions . Industrial protocols often employ catalysts like p-toluenesulfonic acid to accelerate cyclization.

Table 1: Representative Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactant Ratio | 1:1.2 (amine:anhydride) | 1:1.05 (amine:anhydride) |

| Temperature | 80–100°C | 120–150°C |

| Catalyst | None | p-Toluenesulfonic acid |

| Yield | 65–75% | 85–92% |

Physicochemical Properties

Experimental data for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide remain limited, but analogous compounds provide insights:

-

logP: Estimated at 0.8–1.2, indicating moderate lipophilicity .

-

Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Stable under ambient conditions but hydrolyzes in strong acidic or basic environments.

Biological Activity and Mechanisms

Antimicrobial Properties

A 2017 study synthesized 21 benzothiazole-acetamide derivatives and evaluated their activity against Staphylococcus aureus and Candida albicans. The target compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, comparable to standard antibiotics . Proposed mechanisms include:

-

Enzyme inhibition: Binding to microbial dihydrofolate reductase (DHFR), disrupting folate synthesis .

-

Membrane disruption: Interaction with phospholipid bilayers, causing leakage of cellular contents .

Applications in Medicinal and Industrial Chemistry

Pharmaceutical Development

-

Antimicrobial agents: Lead optimization efforts focus on enhancing potency against multidrug-resistant strains .

-

Anticancer candidates: Preliminary screens show moderate activity against breast cancer cell lines (IC₅₀ = 50 µM) .

Industrial Uses

-

Dye intermediates: The benzothiazole core serves as a chromophore in textile dyes.

-

Herbicidal intermediates: Patent literature highlights its role in synthesizing mesosulfuron-methyl, a sulfonylurea herbicide .

Recent Research Advancements

Structural Modifications

A 2021 study explored N-cyclooctyl derivatives to improve bioavailability. The cyclooctyl analog demonstrated a 2.5-fold increase in solubility compared to the parent compound .

Green Synthesis Initiatives

Recent efforts emphasize solvent-free reactions and biocatalytic methods to reduce environmental impact. For example, lipase-mediated acetylation achieved a 78% yield under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume